4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine
Overview
Description
“4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine” is a compound with high biological potential . It has established itself as a modulator of σ-receptors, an inhibitor of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . It also possesses antiviral activity and finds use in the treatment of herpes and viral hepatitis B .
Synthesis Analysis
The synthesis of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine” involves several steps. An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine” include heterocyclization leading to the formation of the 4,5,6,7-tetrahydro [1,2,3]triazolo [1,5- a ]pyrazine system . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization, form triazolopyrazines .Scientific Research Applications
Modulation of σ-Receptors
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine: compounds have been identified as modulators of σ-receptors . These receptors are involved in several central nervous system disorders, and modulation by these compounds can lead to potential treatments for chronic pain, depression, schizophrenia, and drug addiction.
Inhibition of β-Secretase-1 (BACE-1)
These compounds are also known to inhibit β-secretase-1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. Inhibitors of BACE-1 are therefore of significant interest as potential therapeutic agents for Alzheimer’s disease.
Cytochrome Cyp8b1 Inhibition
The inhibition of cytochrome Cyp8b1 is another application of these compounds . Cytochrome Cyp8b1 is an enzyme that plays a role in cholesterol metabolism. Inhibitors of this enzyme could be used to treat disorders related to cholesterol imbalance, such as atherosclerosis.
Antiviral Activity
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine: derivatives exhibit antiviral activity . They have been used in the treatment of viral infections like herpes and viral hepatitis B, providing a new avenue for antiviral drug development.
Antitumor Activity
These compounds have shown promise in antitumor activity . Their ability to inhibit various biological pathways involved in cancer cell proliferation makes them candidates for cancer therapy research.
Synthesis Methods
The synthesis of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine is crucial for its applications in medicinal chemistry. Recent methods involve intramolecular azide-alkyne cycloaddition and cyclization reactions to form the triazolopyrazine system . These methods are essential for creating derivatives with potential therapeutic uses.
Mechanism of Action
Target of Action
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine compounds have shown high biological potential . They have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1), and cytochrome Cyp8b1 . These targets play crucial roles in various biological processes, including signal transduction, enzyme regulation, and metabolic pathways.
Mode of Action
The interaction of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine with its targets results in significant changes in the biological system. For instance, as inhibitors of BACE-1, these compounds can prevent the formation of β-amyloid plaques, a key factor in the development of Alzheimer’s disease . As modulators of σ-receptors, they can influence neurological and psychiatric disorders .
Biochemical Pathways
The biochemical pathways affected by 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine are diverse due to its multiple targets. For example, by inhibiting BACE-1, it can affect the amyloidogenic pathway in Alzheimer’s disease . By modulating σ-receptors, it can influence various neurotransmitter systems and cellular signaling pathways .
Result of Action
The molecular and cellular effects of 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine’s action depend on its specific targets. For instance, its antiviral activity could be due to its ability to interfere with viral replication . Its antitumor activity could be related to its ability to modulate cell signaling pathways involved in cell proliferation and apoptosis .
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-2-9-5(3-6-1)4-7-8-9/h4,6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGROKBRJVWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=N2)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine | |
CAS RN |
123291-54-3 | |
Record name | 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic approaches to access 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A1: Recent research highlights two primary synthetic routes for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines:
- Palladium-copper catalyzed synthesis: This method utilizes readily available starting materials and enables rapid access to 3-aryl substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines and their ring-fused analogs. []
- Intramolecular 'click' chemistry: This approach utilizes α-amino acid derivatives and proceeds under mild conditions, often without requiring additional purification steps. []
Q2: Are there advantages to using one synthetic method over the other?
A2: The choice of method depends on the desired substitution pattern and reaction scale. The palladium-copper catalyzed route is advantageous for synthesizing 3-aryl substituted derivatives and offers potential for large-scale synthesis. [] The 'click' chemistry approach is particularly suitable for preparing chiral 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines derived from α-amino acids and benefits from mild reaction conditions and simplified purification. []
Q3: Have any specific biological activities been reported for 4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazines?
A3: While the provided research focuses on synthetic methodologies, one study suggests the potential of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine as a new scaffold for developing heat shock protein 90 (HSP90) inhibitors. [] Further investigation is necessary to explore this potential and elucidate the structure-activity relationships governing HSP90 inhibition.
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